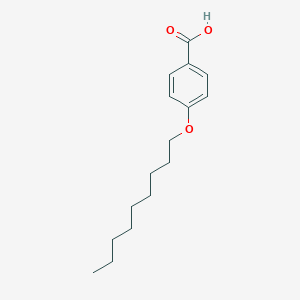
Acide 4-(nonyloxy)benzoïque
Vue d'ensemble
Description
p-Nonyloxybenzoic acid (NBA) is a chemical compound with a long nonyl chain attached to a benzene ring which is further connected to a carboxylic acid group. The molecular structure of NBA has been characterized as triclinic with specific cell dimensions and angles, indicating a well-defined crystalline structure . The compound is related to other benzoic acid derivatives, such as p-hydroxybenzoic acid, which have been studied for their crystal and molecular structures , as well as their potential applications in various fields, including antimicrobial agents and materials science .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of p-nonyloxybenzoic acid, they do provide insights into the synthesis of related compounds. For instance, the synthesis of polybenzimidazoles derived from non-coplanar imidazole dibenzoic acid (IDBA) involves a conventional one-step method in polyphosphoric acid . Similarly, the synthesis of aryloxyalkyl esters of p-hydroxybenzoic acid involves specific chemical reactions to achieve the desired antimicrobial properties . These methods could potentially be adapted for the synthesis of NBA.
Molecular Structure Analysis
The molecular structure of NBA has been determined to be triclinic with specific dimensions and angles, indicating a non-planar conformation with a core benzene ring structure . This is consistent with the structures of related benzoic acid derivatives, such as p-hydroxybenzoic acid, which also exhibit specific hydrogen bonding patterns and crystal structures .
Chemical Reactions Analysis
The papers do not provide specific chemical reactions involving NBA. However, they do discuss the reactivity of related compounds. For example, the synthesis of tetrahydrobenzo[b]pyrans using a magnetic iron oxide supported phenylsulfonic acid as a nanocatalyst demonstrates the potential for benzoic acid derivatives to participate in catalytic reactions . Additionally, the synthesis of antimicrobial agents from p-hydroxybenzoic acid esters shows the versatility of benzoic acid derivatives in forming various chemical products .
Physical and Chemical Properties Analysis
The physical and chemical properties of NBA are not directly discussed in the provided papers. However, the crystal structure analysis of NBA suggests that it has a well-defined crystalline form, which could influence its physical properties such as solubility and melting point . The related compounds, such as p-hydroxybenzoic acid polymers, display high-temperature crystalline transitions, which could be indicative of the thermal stability of NBA . Additionally, the study of mesomorphic properties in a cocrystal of p-n-heptyloxybenzoic acid and p-n-hexyloxybenzoic acid suggests that NBA may also exhibit mesomorphic behavior due to its structural similarities .
Applications De Recherche Scientifique
Synthèse de cristaux liquides
L'acide 4-(nonyloxy)benzoïque est un intermédiaire clé dans la synthèse des cristaux liquides thermotropes . Ces matériaux présentent des transitions de phase à des températures spécifiques et sont utilisés dans les technologies d'affichage, telles que les écrans LCD. La capacité du composé à former des mésophases, qui sont des états de la matière intermédiaires entre le solide et le liquide, le rend précieux pour créer des matériaux capables de modifier leurs propriétés optiques en réponse aux changements de température.
Caractérisation thermodynamique
Le composé est utilisé dans la caractérisation thermodynamique des cristaux liquides . En étudiant le comportement de rétention de diverses sondes organiques sur l'this compound, les chercheurs peuvent déterminer des paramètres critiques tels que le paramètre d'interaction de Flory-Huggins et le paramètre d'interaction de l'équation d'état. Ces paramètres sont essentiels pour comprendre la solubilité et le comportement de mélange des cristaux liquides.
Préparation de composés médicinaux
L'this compound sert d'intermédiaire dans la préparation de composés médicinaux . Ses propriétés structurelles permettent la synthèse de divers agents pharmaceutiques, bien que les applications spécifiques en médecine soient propriétaires et non détaillées de manière exhaustive dans la littérature ouverte.
Benzoates ferroélectriques chiraux
Ce composé est essentiel pour synthétiser des benzoates ferroélectriques chiraux , qui sont une classe de cristaux liquides aux propriétés électro-optiques uniques. Ces matériaux sont importants pour les technologies d'affichage avancées et les systèmes de communication optique en raison de leurs temps de commutation rapides et de leurs effets de mémoire.
Technologie de séparation
En technologie de séparation, l'this compound est utilisé comme phase stationnaire en chromatographie en phase gazeuse . Sa nature cristalline liquide permet la séparation des isomères structuraux et d'autres mélanges complexes, ce qui est crucial en chimie analytique et préparative.
Analyse de la température de transition de phase
Le composé est également utilisé pour étudier les températures de transition de phase dans les cristaux liquides . Comprendre ces transitions est essentiel pour le développement de matériaux qui réagissent de manière prévisible aux changements de température, ce qui est important pour les capteurs thermiques et autres dispositifs sensibles à la température.
Safety and Hazards
Mécanisme D'action
Target of Action
4-(Nonyloxy)benzoic acid is primarily used as an intermediate in the synthesis of liquid crystals, including chiral ferroelectric benzoates . It is also used in the preparation of medicinal compounds . The primary targets of this compound are therefore the molecular structures involved in these applications.
Mode of Action
It is known that the compound exhibits thermotropic liquid crystalline behavior . This means that it can transition between different phases (e.g., crystalline, smectic, nematic, and isotropic) depending on the temperature . This property is crucial for its use in the synthesis of liquid crystals .
Biochemical Pathways
Given its use in the synthesis of liquid crystals and medicinal compounds, it can be inferred that it may interact with various biochemical pathways depending on the specific application .
Pharmacokinetics
For instance, benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
The molecular and cellular effects of 4-(Nonyloxy)benzoic acid’s action are largely dependent on its application. In the context of liquid crystal synthesis, the compound contributes to the unique properties of the resulting materials, such as their ability to change phase in response to temperature .
Action Environment
The action, efficacy, and stability of 4-(Nonyloxy)benzoic acid can be influenced by various environmental factors. For instance, temperature plays a crucial role in its phase transitions .
Analyse Biochimique
Biochemical Properties
It is known that it forms liquid crystals, which are used as a stationary phase in inverse gas chromatography This suggests that it may interact with various biomolecules in a unique manner due to its liquid crystalline nature
Molecular Mechanism
It is known that it forms liquid crystals, suggesting that it may interact with biomolecules in a unique manner
Temporal Effects in Laboratory Settings
It is known that it forms liquid crystals, which have unique physical properties that may change over time
Propriétés
IUPAC Name |
4-nonoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZLUAUKDKKZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166503 | |
| Record name | p-Nonyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15872-43-2 | |
| Record name | 4-(Nonyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15872-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nonyloxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nonyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the notable phase transitions of 4-(Nonyloxy)benzoic acid and how can they be influenced?
A1: 4-(Nonyloxy)benzoic acid exhibits distinct liquid crystalline phases, including nematic (N) and smectic C (SmC) phases. [] Interestingly, Li+3 ion beam irradiation can significantly impact these phase transitions. Low irradiation fluences initially depress the transition temperatures, but with increasing fluence, a linear increase is observed. [] This manipulation of phase behavior through irradiation holds potential for tailoring NOBA's properties in various applications.
Q2: How does 4-(Nonyloxy)benzoic acid behave in mixtures with other liquid crystalline compounds?
A2: Research shows that 4-(Nonyloxy)benzoic acid can be successfully incorporated into mixtures with other organic liquid crystals to create homogeneous nematic mixtures. [] This has been demonstrated with compounds like 4-n-heptyloxy-4′-n-cyanobiphenyl and (E)-1-(4-butylphenyl)-2-(4-(heptyloxy)phenyl)diazene. [] Such mixtures often display a broadened temperature range for the nematic phase, which is highly desirable for optoelectronic applications.
Q3: What is the impact of Li+3 ion beam irradiation on the dielectric properties of 4-(Nonyloxy)benzoic acid?
A3: Li+3 ion beam irradiation leads to a notable enhancement in both the transverse and longitudinal components of dielectric permittivity in NOBA. [] This effect is attributed to the fragmentation of hydrogen bonds within NOBA dimers, leading to an increased concentration of monomers. [] These findings suggest that ion beam irradiation can be a valuable tool for fine-tuning the dielectric properties of NOBA and potentially other liquid crystalline materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


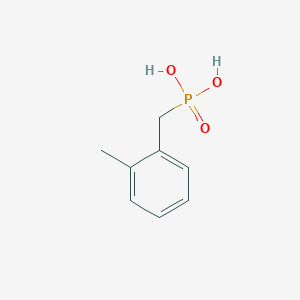
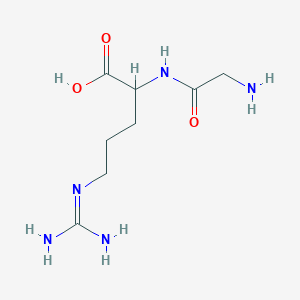
![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)

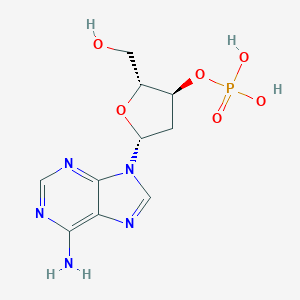


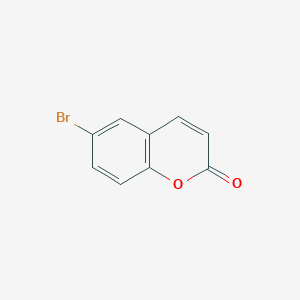

![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)
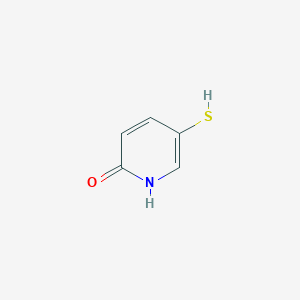
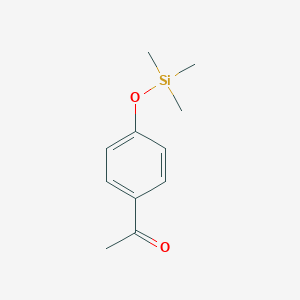
![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)
